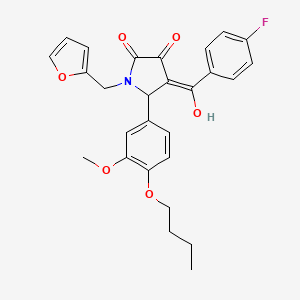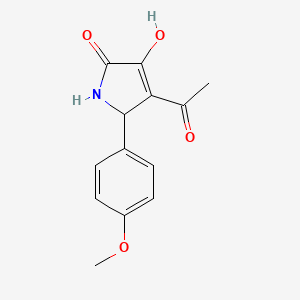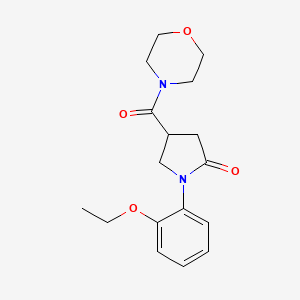![molecular formula C19H12FNO B5311539 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5311539.png)
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile, also known as TAK-915, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. TAK-915 is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in glucose homeostasis and insulin secretion.
Wirkmechanismus
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile selectively inhibits GPR40, a receptor that is expressed in pancreatic beta cells and plays a key role in glucose homeostasis and insulin secretion. By inhibiting GPR40, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile increases insulin secretion and improves glucose tolerance. In addition, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile has been shown to reduce amyloid beta accumulation in the brain, suggesting that it may have neuroprotective effects.
Biochemical and Physiological Effects
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile has been shown to improve glucose tolerance and insulin secretion in diabetic rats. In addition, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile has been shown to reduce amyloid beta accumulation in the brain and improve cognitive function in a mouse model of Alzheimer's disease. These findings suggest that 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile may have potential therapeutic applications in the treatment of diabetes and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile is its selectivity for GPR40, which reduces the risk of off-target effects. However, one limitation of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile is its low solubility, which can make it difficult to administer in vivo. In addition, the long-term effects of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile on glucose homeostasis and insulin secretion are not yet fully understood, and further studies are needed to determine the safety and efficacy of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile in humans.
Zukünftige Richtungen
There are several future directions for research on 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile. One area of interest is the potential therapeutic applications of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile in the treatment of diabetes and Alzheimer's disease. Further studies are needed to determine the safety and efficacy of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile in humans, as well as the optimal dosing regimen. In addition, studies are needed to determine the long-term effects of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile on glucose homeostasis and insulin secretion. Finally, the development of more soluble forms of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile may improve its administration and efficacy in vivo.
Conclusion
In conclusion, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile is a novel compound with potential therapeutic applications in the treatment of diabetes and Alzheimer's disease. The selective inhibition of GPR40 by 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile improves glucose tolerance and insulin secretion, while reducing amyloid beta accumulation in the brain. Further studies are needed to determine the safety and efficacy of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile in humans, as well as the optimal dosing regimen and long-term effects on glucose homeostasis and insulin secretion.
Synthesemethoden
The synthesis of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-fluorobenzaldehyde, which is then reacted with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylacetonitrile in the presence of a catalyst to form the final product, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile.
Wissenschaftliche Forschungsanwendungen
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile improved glucose tolerance and insulin secretion in diabetic rats by selectively inhibiting GPR40. Another study found that 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile improved cognitive function in a mouse model of Alzheimer's disease by reducing amyloid beta accumulation in the brain. These findings suggest that 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile may have potential therapeutic applications in the treatment of diabetes and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(Z)-3-[5-(2-fluorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FNO/c20-18-9-5-4-8-17(18)19-11-10-16(22-19)12-15(13-21)14-6-2-1-3-7-14/h1-12H/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJIGGORHQDMNL-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC=CC=C3F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(butoxyacetyl)pyrrolidin-3-yl]methyl}benzamide](/img/structure/B5311458.png)
![2-(2-chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5311466.png)
![4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311472.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5311479.png)

![1-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311497.png)
amine hydrochloride](/img/structure/B5311525.png)

![methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5311531.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311534.png)
![3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)
![N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5311569.png)

![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)